molecular formula C24H22N2OS B2736212 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1206998-16-4

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2736212
CAS No.: 1206998-16-4
M. Wt: 386.51
InChI Key: LKQNKDJBMHTZQG-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of substituents: The benzylthio, methoxyphenyl, and p-tolyl groups are introduced through nucleophilic substitution reactions. For example, benzylthiol can be reacted with an appropriate halogenated imidazole intermediate to form the benzylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1H-imidazole
  • 5-(4-methoxyphenyl)-1H-imidazole
  • 1-(p-tolyl)-1H-imidazole

Uniqueness

2-(benzylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of benzylthio, methoxyphenyl, and p-tolyl groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-18-8-12-21(13-9-18)26-23(20-10-14-22(27-2)15-11-20)16-25-24(26)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNKDJBMHTZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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